(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
CAS No.: 870812-31-0
Cat. No.: VC2995005
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870812-31-0 |
---|---|
Molecular Formula | C12H18N2OS |
Molecular Weight | 238.35 g/mol |
IUPAC Name | (3R)-3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide |
Standard InChI | InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1 |
Standard InChI Key | XOEPQSDKFOKENB-SNVBAGLBSA-N |
Isomeric SMILES | CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)N |
SMILES | CN(C)C(=O)CC(CSC1=CC=CC=C1)N |
Canonical SMILES | CN(C)C(=O)CC(CSC1=CC=CC=C1)N |
Introduction
Chemical Identity and Structure
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral amino compound containing multiple functional groups. It possesses an asymmetric carbon at the 3-position with R configuration, a primary amine group, a dimethylamide moiety, and a phenylthio group. Understanding its structural characteristics is essential for appreciating its chemical behavior and applications.
Basic Identification Data
The compound is precisely characterized by several chemical identifiers that are critical for its unambiguous identification in scientific literature and chemical databases.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide |
CAS Number | 870812-31-0 |
Molecular Formula | C₁₂H₁₈N₂OS |
Molecular Weight | 238.35 g/mol |
SMILES Notation | O=C(N(C)C)CC@@HCSC1=CC=CC=C1 |
MDL Number | MFCD16619351 |
The compound features a butanamide backbone with specific functional groups arranged in a stereodefined manner. The (R) designation indicates the absolute configuration at the chiral center, which is crucial for its biological activity and applications in asymmetric synthesis .
Structural Features
The molecular structure contains several key functional groups that contribute to its chemical reactivity and application potential:
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A primary amine group at the 3-position with R-configuration
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A dimethylamide functionality at one terminus of the molecule
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A phenylthio (thioether) group connected to the butanamide chain
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An asymmetric carbon center that confers chirality
These structural elements provide multiple sites for chemical modifications and interactions with biological targets, making this compound versatile in various applications .
Physical and Chemical Properties
The physical and chemical properties of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide determine its behavior in different environments, its stability, and its suitability for various applications. These properties are crucial for researchers working with this compound.
Physical Properties
The compound exhibits specific physical characteristics that influence its handling, storage, and application in research and development settings.
Table 2: Physical Properties
The high boiling point indicates significant intermolecular forces, likely due to hydrogen bonding capabilities of the amine group and the presence of a sulfur atom that can engage in dipole interactions .
Chemical Properties
The chemical behavior of this compound is dictated by its functional groups and stereochemistry, which influence its reactivity patterns and stability.
Table 3: Chemical Properties
Synthesis Methodologies
Several synthetic routes have been developed to prepare (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide with high enantiomeric purity. The synthesis strategies typically rely on chiral starting materials or asymmetric catalysis to establish the correct stereochemistry.
Synthesis from Protected Amino Acids
One well-documented approach utilizes D-aspartic acid as a chiral starting material, enabling a stereocontrolled synthesis pathway.
Scheme 1: Multi-step Synthesis from D-Aspartic Acid
The synthesis proceeds through the following key steps:
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Protection of D-aspartic acid using benzyloxycarbonyl chloride (Cbz-Cl)
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Conversion to a mono-ethyl ester
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Reduction of the non-esterified carboxyl group
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Conversion to the dimethylamide
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Introduction of the phenylthio group
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Deprotection to reveal the primary amine
Deprotection Route
A simpler approach involves the deprotection of a protected precursor, as described in one of the sources:
A suspension of the protected precursor in 30% HBr/acetic acid is stirred at room temperature overnight. The resulting homogeneous reaction mixture is concentrated, diluted with water and 5% HCl, and washed with diethyl ether. The aqueous phase is adjusted to pH ~8-9 with solid Na₂CO₃ and extracted with dichloromethane. The combined organic phases are dried over MgSO₄, filtered, and concentrated to give the desired product in 96% yield .
Modern Synthetic Approaches
Contemporary synthetic methods often employ microwave-assisted techniques to improve reaction efficiency and reduce reaction times. According to the literature, some steps in the synthesis can be performed under microwave conditions:
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The conversion to dimethylamide can be accomplished using N(CH₃)₂ in THF under microwave conditions at 100°C for 20 minutes
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The introduction of the phenylthio group can be achieved using Ph₂S₂ and (Bu)₃P in toluene under microwave conditions at 105°C for 25 minutes
These approaches represent significant improvements in the synthetic efficiency compared to conventional thermal methods.
Applications in Research and Industry
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide serves as a valuable building block in various research and industrial applications due to its unique structural features and chirality.
Pharmaceutical Applications
The compound has significant applications in pharmaceutical research and development:
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Building block for the synthesis of chiral drugs
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Intermediate in the preparation of biologically active compounds
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Component in the design of enzyme inhibitors
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Precursor for the synthesis of quinoline derivatives with potential biological activity
The primary amine group at the chiral center provides a convenient handle for further functionalization, making this compound particularly useful in medicinal chemistry for creating libraries of compounds with potential pharmacological activity.
Synthetic Applications
In organic synthesis, this compound serves several important functions:
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Chiral auxiliary in asymmetric synthesis
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Substrate for coupling reactions to build more complex molecules
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Starting material for the preparation of specialized functional materials
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Component in the development of catalysts for stereoselective transformations
The versatility of this compound in synthesis stems from its multiple functional groups that can be selectively modified or engaged in different reaction types.
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